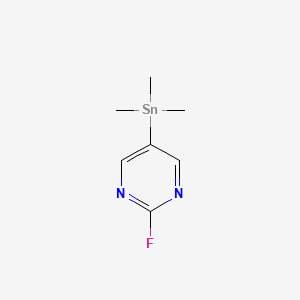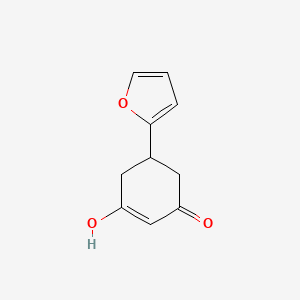
2-Fluoro-5-(trimethylstannyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(trimethylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a fluorine atom at the 2-position and a trimethylstannyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trimethylstannyl)pyrimidine typically involves the stannylation of a fluoropyrimidine precursor. One common method is the reaction of 2-fluoropyrimidine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Reaction Scheme:
2-Fluoropyrimidine+(CH3)3SnCl→this compound+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of organotin reagents due to their toxicity.
化学反应分析
Types of Reactions
2-Fluoro-5-(trimethylstannyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halides like iodine or bromine, and a catalyst such as copper(I) iodide.
Cross-Coupling Reactions: Use palladium catalysts (e.g., Pd(PPh₃)₄) and bases like cesium carbonate.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Substitution Reactions: Yield halogenated pyrimidines.
Cross-Coupling Reactions: Produce biaryl or heteroaryl compounds.
Oxidation: Results in tin oxides and modified pyrimidine derivatives.
科学研究应用
2-Fluoro-5-(trimethylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to introduce fluorine atoms into drug molecules, which can enhance metabolic stability and bioavailability.
Material Science: Can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: May serve as a precursor for radiolabeled compounds used in imaging studies or as probes in biochemical assays.
作用机制
The mechanism by which 2-Fluoro-5-(trimethylstannyl)pyrimidine exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the stannyl group acts as a nucleophile, transferring its organic moiety to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The fluorine atom can influence the electronic properties of the pyrimidine ring, affecting its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(tributylstannyl)pyrimidine: Similar structure but with bulkier tributylstannyl group.
2-Chloro-5-(trimethylstannyl)pyrimidine: Chlorine atom instead of fluorine, affecting reactivity and applications.
2-Fluoro-5-(trimethylsilyl)pyrimidine: Trimethylsilyl group instead of stannyl, used in different synthetic contexts.
Uniqueness
2-Fluoro-5-(trimethylstannyl)pyrimidine is unique due to the combination of the fluorine atom and the trimethylstannyl group. The fluorine atom can significantly alter the electronic properties of the pyrimidine ring, making it more reactive in certain types of chemical reactions. The trimethylstannyl group is a versatile leaving group in cross-coupling reactions, making this compound particularly valuable in organic synthesis.
属性
CAS 编号 |
697300-80-4 |
|---|---|
分子式 |
C7H11FN2Sn |
分子量 |
260.88 g/mol |
IUPAC 名称 |
(2-fluoropyrimidin-5-yl)-trimethylstannane |
InChI |
InChI=1S/C4H2FN2.3CH3.Sn/c5-4-6-2-1-3-7-4;;;;/h2-3H;3*1H3; |
InChI 键 |
FMDKGVFJISJLOG-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CN=C(N=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-fluorophenyl)sulfanyl]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12451943.png)
![2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)

![4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12451974.png)
![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12451976.png)
![N-(2-Nitrophenyl)-2-(5-{5-[(2-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-YL}naphthalen-1-YL)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12451980.png)
![2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12451988.png)
![(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12451994.png)
![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452008.png)

![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)
![N'-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B12452029.png)
